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Compound of Interest

Compound Name: XZ426

Cat. No.: B10854327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency

virus (HIV) activity of XZ426, a potent integrase strand transfer inhibitor (INSTI). XZ426, also

referred to in the literature as compound 4f, has demonstrated significant efficacy against wild-

type and drug-resistant HIV-1 variants. This document outlines the quantitative antiviral data,

detailed experimental protocols for its evaluation, and the molecular mechanism of action.

Data Presentation: In Vitro Efficacy and Cytotoxicity
of XZ426
The anti-HIV activity of XZ426 has been quantified through biochemical and cell-based assays.

The key parameters are the half-maximal inhibitory concentration (IC50) in biochemical assays

and the half-maximal effective concentration (EC50) in cell-based viral infectivity assays.

Cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). A higher selectivity

index (SI), calculated as CC50/EC50, indicates a more favorable safety profile.
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Compoun
d

Assay
Type

Target IC50 (nM)
EC50
(nM)

CC50
(µM)

Selectivit
y Index
(SI)

XZ426 (4f)
Biochemic

al

Wild-Type

HIV-1

Integrase

(Strand

Transfer)

12 ± 2 - - -

XZ426 (4f) Cell-Based
Wild-Type

HIV-1
- 2 ± 1 >224 >112,000

XZ426 (4f) Cell-Based

Y143R

Mutant

HIV-1

- 4 ± 1 >224 >56,000

XZ426 (4f) Cell-Based

N155H

Mutant

HIV-1

- 8 ± 2 >224 >28,000

XZ426 (4f) Cell-Based

G140S/Q1

48H

Mutant

HIV-1

- 40 ± 12 >224 >5,600

Raltegravir

(RAL)

(Comparat

or)

Biochemic

al

Wild-Type

HIV-1

Integrase

(Strand

Transfer)

18 ± 3 - - -

Raltegravir

(RAL)

(Comparat

or)

Cell-Based
Wild-Type

HIV-1
- 1 ± 0.3 104 104,000

Dolutegravi

r (DTG)

(Comparat

or)

Biochemic

al

Wild-Type

HIV-1

Integrase

7 ± 1 - - -
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(Strand

Transfer)

Dolutegravi

r (DTG)

(Comparat

or)

Cell-Based
Wild-Type

HIV-1
- 1 ± 0.4 52 52,000

Data synthesized from "HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility

to Drug Resistant Mutant Integrases"[1][2][3][4]. Values are presented as mean ± standard

deviation where available.

Mechanism of Action: Inhibition of HIV-1 Integrase
Strand Transfer
XZ426 is an Integrase Strand Transfer Inhibitor (INSTI). After the HIV RNA is reverse-

transcribed into double-stranded DNA, the viral enzyme integrase is responsible for inserting

this viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing

and strand transfer. XZ426 specifically targets the strand transfer step.

The compound binds to the HIV intasome, a complex of the integrase enzyme and the viral

DNA ends[1]. XZ426 contains a pharmacophore with electronegative atoms that chelate two

essential magnesium ions (Mg2+) in the catalytic core of the integrase[1]. This interaction

displaces the 3'-end of the viral DNA and prevents the covalent linkage of the viral DNA to the

host cell's DNA, effectively halting the integration process and viral replication[1].
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Mechanism of XZ426 as an HIV Integrase Inhibitor.
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Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in

vitro anti-HIV activity of XZ426.

In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the direct inhibitory effect of a compound on the strand

transfer reaction catalyzed by recombinant HIV-1 integrase.

Reagents and Materials:

Recombinant HIV-1 Integrase

Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)

Digoxigenin (DIG)-labeled target DNA duplex

Streptavidin-coated microplates

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

HRP substrate (e.g., TMB)

Assay buffer (containing MgCl2)

XZ426 and control compounds dissolved in DMSO

Protocol:

Plate Preparation: Streptavidin-coated 96-well plates are washed and blocked. The

biotinylated donor DNA is then added and incubated to allow binding to the plate surface.

Compound Incubation: A serial dilution of XZ426 is prepared. The test compound is added

to the wells containing the bound donor DNA, followed by the addition of recombinant HIV-

1 integrase.

Reaction Initiation: The strand transfer reaction is initiated by adding the DIG-labeled

target DNA. The plate is incubated to allow for the enzymatic reaction.
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Detection: The reaction is stopped, and the wells are washed to remove unbound

components. The anti-DIG-HRP antibody is added and incubated.

Signal Measurement: After a final wash, the HRP substrate is added, and the colorimetric

signal is measured using a plate reader. The signal intensity is proportional to the amount

of strand transfer product.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the log of the compound concentration and fitting the data to a dose-response curve.

Single-Round HIV-1 Infectivity Assay
This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a single

round of infection.

Cell Lines and Viruses:

Human Embryonic Kidney (HEK) 293T cells for virus production.

Human Osteosarcoma (HOS) cells as the target cell line.

HIV-1 vector stocks (e.g., carrying a luciferase reporter gene) are generated by

transfecting 293T cells with appropriate plasmids.

Protocol:

Cell Seeding: HOS cells are seeded in 96-well plates and incubated overnight.

Compound Addition: Serial dilutions of XZ426 are added to the cells.

Infection: Cells are infected with the HIV-1 vector stock in the presence of the compound.

Incubation: The infected cells are incubated for a period that allows for one round of

replication (typically 48-72 hours).

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene

(e.g., luciferase) is measured using a luminometer.
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Cytotoxicity Assessment (Parallel Assay): In a separate plate, uninfected HOS cells are

treated with the same concentrations of XZ426 to determine cell viability, typically using an

MTT or similar assay.

Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition

(based on reporter gene activity) against the log of the compound concentration. The

CC50 value is determined from the cytotoxicity data. The Selectivity Index (SI =

CC50/EC50) is then calculated.
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Workflow for In Vitro Anti-HIV Activity Assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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